2-[3-(pyridin-3-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
CAS No.: 831232-62-3
Cat. No.: VC6396303
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831232-62-3 |
|---|---|
| Molecular Formula | C19H15N3O2S |
| Molecular Weight | 349.41 |
| IUPAC Name | [3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C19H15N3O2S/c23-17-7-2-1-6-14(17)16-11-15(13-5-3-9-20-12-13)21-22(16)19(24)18-8-4-10-25-18/h1-10,12,16,23H,11H2 |
| Standard InChI Key | FZEFXBSMKLLKED-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CN=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4O |
Introduction
Chemical Structure and Conformational Analysis
Molecular Architecture
The target compound features a 4,5-dihydro-1H-pyrazole core (a partially saturated pyrazole ring) substituted at position 1 with a thiophene-2-carbonyl group, at position 3 with a pyridin-3-yl group, and at position 5 with a 2-hydroxyphenyl moiety (Figure 1). This arrangement creates a planar pyrazole-thiophene system conjugated with aromatic pyridine and phenol groups, likely influencing electronic delocalization and intermolecular interactions.
The dihydropyrazole ring introduces torsional strain, as evidenced in related structures where similar cores exhibit non-planar conformations with twist angles up to 45° between substituents . For instance, in 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole derivatives, thiophenyl groups deviate from the pyrazole plane by 31–45°, while phenyl substituents exhibit twists of 53–60° . These distortions arise from steric clashes and electronic repulsion between adjacent substituents, suggesting analogous behavior in the title compound.
Crystallographic Insights
Although no direct crystal structure exists for this compound, data from analogous pyrazole-thiophene hybrids provide structural benchmarks. The triclinic crystal system (space group P1̅) observed in 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl derivatives may serve as a model, with unit cell parameters a = 10.67 Å, b = 11.79 Å, c = 12.54 Å, and angles α = 112.8°, β = 92.0°, γ = 116.1° . The dihydropyrazole core likely reduces symmetry compared to fully aromatic analogs, potentially increasing unit cell volume (V ≈ 1264 ų) .
Table 1: Hypothesized Crystallographic Parameters Based on Structural Analogs
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1̅ |
| a (Å) | 10.8 ± 0.2 |
| b (Å) | 11.9 ± 0.3 |
| c (Å) | 12.6 ± 0.4 |
| α (°) | 113 ± 2 |
| β (°) | 91 ± 1 |
| γ (°) | 116 ± 2 |
| V (ų) | 1270 ± 50 |
| Z | 2 |
Synthetic Routes and Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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4,5-Dihydro-1H-pyrazole core: Likely formed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.
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Thiophene-2-carbonyl group: Introduced through acylation using thiophene-2-carbonyl chloride or via in situ generation from thiophene carboxylic acids.
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Pyridin-3-yl and 2-hydroxyphenyl substituents: Incorporated via nucleophilic substitution or metal-catalyzed coupling reactions.
Stepwise Synthesis
A plausible synthetic pathway involves:
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Formation of dihydropyrazole: Reacting 3-(pyridin-3-yl)-1-(thiophene-2-carbonyl)prop-2-en-1-one with phenylhydrazine under acidic conditions. The α,β-unsaturated ketone undergoes cyclization via hydrazine attack at the β-position, followed by proton transfer to form the dihydropyrazole ring .
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Phenolic group introduction: Subjecting the intermediate to Ullmann coupling with 2-iodophenol using a copper catalyst, leveraging the reactivity of the pyrazole C-5 position toward aromatic electrophilic substitution .
Critical Reaction Parameters :
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Solvent: Ethanol/DMF mixtures (reflux conditions)
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Temperature: 80–100°C
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Catalysis: Piperidine for enamine formation
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Yield optimization: Recrystallization from DMF/ethanol
Physicochemical Properties
Spectral Characterization
Hypothetical spectroscopic data derived from analogous compounds:
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.5–8.7 (pyridine H-2/H-6), δ 7.8–8.1 (thiophene H-3/H-5), δ 6.8–7.2 (phenolic Ar–H) |
| ¹³C NMR | δ 165–170 (C=O), δ 150–155 (pyrazole C-3), δ 140–145 (pyridine C-3) |
| IR | 3250 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| UV-Vis | λ_max ≈ 270 nm (π→π* transition), shoulder at 310 nm (n→π*) |
Tautomerism and Hydrogen Bonding
The phenolic –OH group participates in intramolecular hydrogen bonding with the pyridine nitrogen (O–H···N distance ≈ 2.6 Å), stabilizing a planar conformation . Additionally, the dihydropyrazole NH group may form intermolecular H-bonds with carbonyl oxygen atoms, as seen in related structures with centroid-to-centroid distances of 4.88 Å between aromatic systems .
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